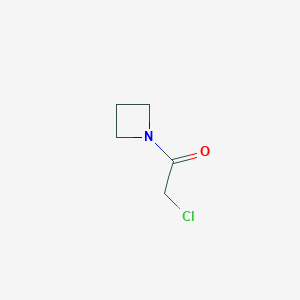

1-Azetidin-1-yl-2-chloro-ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(azetidin-1-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c6-4-5(8)7-2-1-3-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDWKQVABUJWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368912 | |

| Record name | 1-Azetidin-1-yl-2-chloro-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63177-41-3 | |

| Record name | 1-Azetidin-1-yl-2-chloro-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(azetidin-1-yl)-2-chloroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 1-Azetidin-1-yl-2-chloro-ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azetidin-1-yl-2-chloro-ethanone, also known as 1-(chloroacetyl)azetidine, is a chemical compound belonging to the azetidinone class. Azetidinones are four-membered cyclic amides (β-lactams) that form the core structure of many important antibiotics, including penicillins and cephalosporins. The strained four-membered ring of the azetidinone nucleus is a key feature contributing to its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential relevance of this compound in the context of medicinal chemistry and drug development.

Core Properties

While specific experimental data for the physical properties of this compound are not widely reported in publicly available literature, the fundamental chemical attributes have been identified.

| Property | Value | Source |

| CAS Number | 63177-41-3 | |

| Molecular Formula | C₅H₈ClNO | [1] |

| Molecular Weight | 133.58 g/mol | [1] |

| Synonyms | 1-(chloroacetyl)azetidine | N/A |

Synthesis

The synthesis of this compound is a direct application of the Schotten-Baumann reaction, a widely used method for the acylation of amines. This reaction involves the treatment of azetidine with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

General Experimental Protocol

The following protocol is a representative procedure based on the general synthesis of N-acylazetidines and other azetidinone derivatives.[2][3][4][5]

Materials:

-

Azetidine

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base, e.g., pyridine, sodium hydroxide)

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, tetrahydrofuran)

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: A solution of azetidine and triethylamine in an anhydrous aprotic solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C).

-

Addition of Acylating Agent: Chloroacetyl chloride, dissolved in the same anhydrous solvent, is added dropwise to the cooled azetidine solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is washed sequentially with water and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by distillation under reduced pressure or column chromatography on silica gel.

Chemical Reactivity and Potential Applications

The chemical structure of this compound contains two key reactive sites: the electrophilic carbonyl group and the carbon atom bearing the chlorine atom, which is susceptible to nucleophilic substitution. This dual reactivity makes it a potentially useful building block in organic synthesis and medicinal chemistry.

While specific biological activities for this compound are not documented, the broader class of azetidinone-containing molecules has been extensively studied and shown to possess a wide range of pharmacological properties, including:

-

Antibacterial Activity: The β-lactam ring is a well-known pharmacophore responsible for the antibacterial action of penicillin and cephalosporin antibiotics.[6]

-

Anticancer Activity: Certain azetidinone derivatives have been investigated for their potential as anticancer agents.[6][7]

-

Enzyme Inhibition: The strained ring system can react with active site residues of enzymes, leading to inhibition.

A recent study characterized a complex molecule, 3-[3H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone, which contains the "1-(azetidin-1-yl)-ethanone" core structure, as a high-affinity radioligand for GluN2B-containing NMDA receptors.[8][9] This suggests that the azetidinyl-ethanone moiety can be incorporated into larger molecules to target specific biological pathways. However, the direct contribution of the this compound fragment to this activity has not been elucidated.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a laboratory setting. It is likely to be an irritant to the skin and eyes. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a foundational member of the azetidinone family of compounds. While detailed experimental data on its physical properties and specific biological activities are scarce, its chemical structure and the known reactivity of the azetidinone ring and the chloroacetyl group suggest its primary utility as a versatile intermediate in organic synthesis. For researchers in drug development, this compound represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, drawing inspiration from the wide range of biological activities demonstrated by other substituted azetidinones. Further research into the specific properties and biological profile of this core structure may reveal novel applications.

References

- 1. scbt.com [scbt.com]

- 2. chemijournal.com [chemijournal.com]

- 3. jmchemsci.com [jmchemsci.com]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of tritiated JNJ-GluN2B-5 (3-[3H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone), a high affinity GluN2B radioligand with selectivity over sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Azetidin-1-yl-2-chloro-ethanone

CAS Number: 63177-41-3 Molecular Formula: C₅H₈ClNO Molecular Weight: 133.58 g/mol [1][2]

This technical guide provides a comprehensive overview of 1-Azetidin-1-yl-2-chloro-ethanone, a heterocyclic organic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known information with general principles of azetidine chemistry to provide a thorough understanding.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not extensively reported, the following tables summarize its basic properties and predicted spectroscopic characteristics based on its structure.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 63177-41-3 | Chemical Supplier Catalogs[2] |

| Molecular Formula | C₅H₈ClNO | Chemical Supplier Catalogs[1][2] |

| Molecular Weight | 133.58 g/mol | Chemical Supplier Catalogs[1][2] |

| Purity | ≥98% or ≥90% | Commercial Suppliers[2] |

| Appearance | Not specified (likely a solid or oil) | Inferred |

| Solubility | Not specified | Inferred |

| Melting Point | Not specified | Inferred |

| Boiling Point | Not specified | Inferred |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks and Rationale |

| ¹H NMR | Azetidine Ring Protons: Two multiplets, one for the two protons on the carbons adjacent to the nitrogen (α-protons, likely deshielded) and one for the proton on the carbon further from the nitrogen (β-proton). Chloroacetyl Group Protons: A singlet for the two protons on the carbon adjacent to the chlorine and the carbonyl group. |

| ¹³C NMR | Carbonyl Carbon: A resonance in the downfield region typical for amide carbonyls. Azetidine Ring Carbons: Two distinct signals for the α and β carbons of the azetidine ring. Chloroacetyl Group Carbon: A signal for the carbon atom bonded to the chlorine. |

| IR Spectroscopy | C=O Stretch: A strong absorption band characteristic of an amide carbonyl, typically in the range of 1650-1680 cm⁻¹. C-N Stretch: An absorption band for the carbon-nitrogen single bond. C-Cl Stretch: An absorption band in the fingerprint region for the carbon-chlorine bond. |

| Mass Spectrometry | Molecular Ion Peak (M+): A peak at m/z corresponding to the molecular weight (133.58). Isotope Peak (M+2): A peak with approximately one-third the intensity of the molecular ion peak, characteristic of the presence of a chlorine atom. Fragmentation: Fragmentation patterns could include the loss of the chloroacetyl group or cleavage of the azetidine ring. |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of azetidine in a suitable inert solvent (e.g., dichloromethane, diethyl ether) cooled in an ice bath, a non-nucleophilic base such as triethylamine is added.

-

Addition of Acylating Agent: Chloroacetyl chloride is added dropwise to the stirred solution while maintaining the low temperature. The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is typically washed with water and brine to remove the hydrochloride salt of the base and any unreacted starting materials.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or distillation.

This protocol is based on standard procedures for N-acylation and would need to be optimized for this specific reaction.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the functional groups present: the azetidine ring, the amide linkage, and the chloroacetyl group.

-

Azetidine Ring: The four-membered ring is strained and can potentially undergo ring-opening reactions under certain conditions, although it is generally more stable than the corresponding aziridine.

-

Amide Group: The amide bond is relatively stable but can be hydrolyzed under acidic or basic conditions.

-

Chloroacetyl Group: The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. This functionality allows for the further derivatization of the molecule.

Logical Relationship of Reactivity

Caption: Reactivity of this compound.

The chloroacetyl group is a common pharmacophore and a versatile synthetic handle. It is plausible that this compound could serve as a building block in the synthesis of more complex molecules with potential biological activity. The broader class of azetidinone-containing compounds, particularly the isomeric 2-azetidinones (β-lactams), are well-known for their antibacterial properties.[3][4] While no specific biological data for this compound has been found, its structural motifs suggest potential exploration in medicinal chemistry.

Biological Context and Signaling Pathways (General for Azetidinones)

While there is no specific information on signaling pathways directly modulated by this compound, the azetidinone scaffold is a core component of β-lactam antibiotics. These antibiotics primarily act by inhibiting bacterial cell wall synthesis.

General Signaling Pathway for β-Lactam Antibiotics

Caption: General mechanism of action for β-lactam antibiotics.

It is important to reiterate that this compound is a 1-acylazetidine and not a β-lactam (2-azetidinone). Therefore, it would not be expected to exhibit the same mechanism of action as traditional β-lactam antibiotics. However, the presence of the azetidine ring and the reactive chloroacetyl group could potentially lead to interactions with other biological targets. The biological activity of this specific compound remains an area for future research.

Conclusion

This compound is a readily available chemical intermediate with potential for use in synthetic and medicinal chemistry. While specific, in-depth technical data is currently limited in the public domain, this guide provides a foundational understanding of its properties, probable synthesis, and potential reactivity based on established chemical principles. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

References

"1-Azetidin-1-yl-2-chloro-ethanone" molecular structure and weight

An In-depth Technical Guide to 1-Azetidin-1-yl-2-chloro-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and a postulated synthetic pathway for this compound. This compound belongs to the class of α-halo ketones, which are versatile intermediates in organic synthesis, and its azetidine moiety is a structural feature found in various biologically active compounds.

Molecular Structure and Properties

This compound, also known as 1-(chloroacetyl)azetidine, is a chemical compound with the molecular formula C₅H₈ClNO. The structure consists of a four-membered azetidine ring N-acylated with a chloroacetyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₈ClNO |

| Molecular Weight | 133.58 g/mol |

| CAS Number | 63177-41-3 |

| Synonyms | 1-(Chloroacetyl)azetidine |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be derived from standard organic chemistry principles and general methods for the synthesis of related acylamines and azetidin-2-ones. The most direct approach involves the acylation of azetidine with chloroacetyl chloride.

Postulated Synthesis of this compound

This protocol is based on the common reactivity of amines with acyl chlorides.

Materials:

-

Azetidine

-

Chloroacetyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Equipment for extraction and solvent evaporation (separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the mixture by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution to neutralize any excess acid, followed by brine.

-

Isolation of Product: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure, depending on its physical properties.

Logical and Experimental Workflow Visualization

The following diagrams illustrate the conceptual synthesis and a general workflow for the potential biological evaluation of this compound.

Caption: Postulated synthesis pathway for this compound.

Caption: General experimental workflow for synthesis and biological screening.

An In-depth Technical Guide to the Synthesis Precursors of 1-Azetidin-1-yl-2-chloro-ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis precursors for 1-Azetidin-1-yl-2-chloro-ethanone, a valuable building block in pharmaceutical and chemical research. The synthesis of this target molecule is primarily achieved through the N-acylation of azetidine with chloroacetyl chloride. This document details the synthesis of these two key precursors, presenting various established methodologies and experimental protocols. Quantitative data from the literature is summarized in structured tables for comparative analysis. Furthermore, logical workflows and reaction pathways are illustrated using Graphviz diagrams to provide clear visual representations of the synthetic processes.

Introduction

This compound is a bifunctional compound featuring a strained four-membered azetidine ring and a reactive chloroacetyl group. This unique combination of functionalities makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutic agents. The core synthetic strategy for this compound relies on the formation of an amide bond between the secondary amine of the azetidine ring and the acyl chloride of chloroacetyl chloride. This guide will delve into the synthesis of these two essential precursors.

Synthesis of Precursor 1: Azetidine

Azetidine, a saturated four-membered nitrogen-containing heterocycle, is a crucial precursor. Its synthesis can be challenging due to the inherent ring strain. Several methods have been developed to construct the azetidine ring system.

Synthesis of Azetidine from β-Amino Alcohols

One common and efficient method for synthesizing substituted azetidines is from β-amino alcohols. This approach involves the activation of the hydroxyl group, followed by an intramolecular nucleophilic substitution by the amine to form the four-membered ring.

Experimental Protocol (General): A detailed protocol for this transformation can be found in the work of Couty and co-workers, which provides an efficient route to enantiopure azetidines. The general steps involve the protection of the amino group, activation of the alcohol (e.g., as a mesylate or tosylate), and subsequent base-induced cyclization.

Alternative Synthetic Routes to Azetidines

Other notable methods for azetidine synthesis include:

-

From 1,3-Propanediols: Involving the generation of bis-triflates of 2-substituted-1,3-propanediols followed by alkylation of primary amines.

-

From Alkyl Dihalides and Primary Amines: A one-pot synthesis under microwave irradiation provides a simple and efficient cyclocondensation in an alkaline aqueous medium.

Synthesis of Precursor 2: Chloroacetyl Chloride

Chloroacetyl chloride is a commercially available and highly reactive acylating agent. For laboratory-scale or specialized applications, several synthetic preparations are available.

Synthesis from Chloroacetic Acid

The most common laboratory preparation of chloroacetyl chloride involves the reaction of chloroacetic acid with a chlorinating agent.

Experimental Protocol: Reaction of Chloroacetic Acid with Thionyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to absorb HCl and SO₂), place chloroacetic acid.

-

Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the chloroacetic acid. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction Conditions: The mixture is gently heated to reflux. The reaction progress can be monitored by the cessation of gas evolution.

-

Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation. The resulting chloroacetyl chloride is then purified by fractional distillation.

Alternative Synthetic Routes to Chloroacetyl Chloride

Other established methods for the synthesis of chloroacetyl chloride include:

-

Reaction of chloroacetic acid with phosphorus trichloride, sulfuryl chloride, or phosgene.[1]

-

Chlorination of acetyl chloride.

-

Industrial production via the carbonylation of methylene chloride or the oxidation of vinylidene chloride.[2]

Table 1: Comparison of Synthetic Methods for Chloroacetyl Chloride

| Starting Material | Reagent | Catalyst | Temperature (°C) | Yield (%) | Reference |

| Chloroacetic Acid | Phosgene | Palladium Chloride | 110 | 97.1 | [1] |

| Acetyl Chloride | Chlorine | Activated Carbon | 55 ± 2 | 89.6 | |

| Chloroacetic Acid | Benzenyltrichloride | Zinc Oxide | 100-120 | Not specified | [3] |

Synthesis of this compound

The final step in the synthesis is the N-acylation of azetidine with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Logical Workflow for the Synthesis:

Caption: Logical workflow for the synthesis of the target compound.

Experimental Protocol (Adapted from General N-Acylation Procedures):

-

Reaction Setup: A solution of azetidine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C).

-

Addition of Chloroacetyl Chloride: Chloroacetyl chloride (1.05 equivalents) is dissolved in the same anhydrous solvent and added dropwise to the stirred solution of azetidine and base, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 2-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with a dilute aqueous acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Table 2: General Conditions for N-Acylation of Amines with Chloroacetyl Chloride

| Amine Substrate | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Schiff Base | Triethylamine | 1,4-Dioxane | 0 °C to RT | 3 h + 48 h | Not Specified | [4] |

| Aromatic Amine | DBU | THF | 0 °C to RT | 3-6 h | 75-95 | [5] |

| Anilines | None | Phosphate Buffer | RT | 15-20 min | 90-95 | [3] |

Signaling Pathway/Reaction Mechanism Visualization:

Caption: N-acylation reaction mechanism pathway.

Conclusion

The synthesis of this compound is a straightforward process contingent on the availability of its two key precursors: azetidine and chloroacetyl chloride. This guide has provided an in-depth overview of the established synthetic routes for both precursors, complete with generalized experimental protocols and comparative data. The final N-acylation step, while not extensively documented for this specific product, can be reliably performed by adapting standard protocols for the acylation of secondary amines. The information and visual aids presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug development.

References

The Versatile Building Block: A Technical Guide to 1-Azetidin-1-yl-2-chloro-ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azetidin-1-yl-2-chloro-ethanone, a reactive and versatile chemical entity, has emerged as a valuable building block in the field of medicinal chemistry. Its strained four-membered azetidine ring coupled with a reactive chloroacetyl group makes it an attractive starting material for the synthesis of a diverse array of complex molecules with significant biological activities. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents. The azetidine motif is increasingly prevalent in approved drugs, highlighting the importance of efficient synthetic access to functionalized azetidine derivatives.[1][2]

Physicochemical Properties and Reactivity

This compound, with the chemical formula C₅H₈ClNO and a molecular weight of 133.58 g/mol , is a commercially available compound, facilitating its use in various synthetic applications. The core of its reactivity lies in the electrophilic nature of the carbon atom attached to the chlorine, making it susceptible to nucleophilic substitution reactions. Furthermore, the amide bond within the chloroacetamide moiety can influence the overall electronic properties and conformational flexibility of the molecule.

The azetidinone ring, a related four-membered lactam, is known to exhibit significant ring strain, which renders the amide bond more susceptible to nucleophilic attack compared to acyclic amides. This property is fundamental to the mechanism of action of β-lactam antibiotics, which act by acylating and inhibiting bacterial transpeptidases involved in cell wall biosynthesis.[3] While this compound is not itself a β-lactam, the principles of ring strain and electrophilicity are relevant to its reactivity and the biological activity of its derivatives.

Synthesis of this compound and its Analogs

The primary synthetic route to the core structure of this compound involves the acylation of azetidine with chloroacetyl chloride. While specific literature detailing the synthesis of the title compound itself is not abundant, the general principle is well-established in organic synthesis.

A widely employed and analogous reaction in medicinal chemistry is the Staudinger synthesis, which produces 2-azetidinones (β-lactams) through the [2+2] cycloaddition of a ketene (often generated in situ from an acyl chloride) and an imine.[4] Many synthetic protocols for bioactive azetidinone derivatives utilize chloroacetyl chloride as the ketene precursor in the presence of a base like triethylamine.[1][5][6][7]

Applications in Medicinal Chemistry

The utility of this compound and the broader class of chloroacetylated azetidines as building blocks in medicinal chemistry is extensive, primarily in the synthesis of heterocyclic compounds with antimicrobial and anticancer properties.

Antimicrobial Agents

A significant body of research focuses on the synthesis of azetidinone derivatives as potent antimicrobial agents. The general strategy involves the reaction of a Schiff base (imine) with chloroacetyl chloride to construct the azetidinone ring. The resulting N-substituted-3-chloro-2-azetidinones have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[8]

The proposed mechanism of antibacterial action for many β-lactam-containing compounds is the inhibition of bacterial cell wall synthesis. These molecules mimic the D-Ala-D-Ala terminus of the peptidoglycan precursor, allowing them to bind to and acylate the active site of penicillin-binding proteins (PBPs), which are essential enzymes for cell wall cross-linking. This leads to a compromised cell wall and eventual cell lysis.

Signaling Pathway: Bacterial Cell Wall Synthesis Inhibition

Caption: Inhibition of bacterial cell wall synthesis by an azetidinone derivative.

Anticancer Agents

Derivatives of 2-azetidinone have also been investigated for their potential as anticancer agents.[9] Structure-activity relationship (SAR) studies have shown that the nature of the substituents on the azetidinone ring is crucial for their cytotoxic activity. For instance, the presence of electron-withdrawing groups on a benzylidene moiety attached to the ring has been shown to enhance anticancer effects.[9]

While the precise mechanisms of action for many of these compounds are still under investigation, some are believed to function as kinase inhibitors. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors is a major focus of modern oncology drug discovery.[4][10][11][12][13] The azetidine and azetidinone scaffolds can serve as templates for the design of molecules that can fit into the ATP-binding pocket of specific kinases, thereby inhibiting their activity and blocking downstream signaling events that promote cancer cell proliferation and survival.

Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor

Caption: A generalized workflow for the synthesis and evaluation of a kinase inhibitor.

Quantitative Data

The following tables summarize representative quantitative data from the literature on the synthesis and biological activity of azetidinone derivatives.

Table 1: Synthesis of Azetidinone Derivatives

| Entry | Schiff Base Precursor | Reaction Conditions | Yield (%) | Reference |

| 1 | N'-(phenyl-methylene)-hydrazide | Chloroacetyl chloride, triethylamine, dioxane, 0-5°C to reflux | 53 | [8] |

| 2 | N'-(4-nitro-benzylidene)-hydrazide | Chloroacetyl chloride, triethylamine, dioxane, 0-5°C to reflux | 60 | [8] |

| 3 | Schiff bases of phenothiazine | Chloroacetyl chloride, triethylamine | Good | |

| 4 | N'-(arylidene)hydrazinoacetyl sulfonamides | Chloroacetyl chloride, triethylamine, 1,4-dioxane | Not Specified | [14] |

Table 2: Antimicrobial Activity of Azetidinone Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Azetidinone derivative 1 | Staphylococcus aureus | Moderate to good | - | [3] |

| Azetidinone derivative 2 | Escherichia coli | Moderate to good | - | [3] |

| Azetidinone derivative 3 | Pseudomonas aeruginosa | Moderate to good | - | [3] |

| Sulfadiazine derivative 4a₂ | Staphylococcus epidermidis | - | 128 | [7] |

| Sulfadiazine derivative 4a₂ | Pseudomonas aeruginosa | - | 128 | [7] |

| Indole-triazole-azetidinone | Staphylococcus aureus | Not Specified | - | [8] |

Table 3: Anticancer Activity of 2-Azetidinone Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (4) | Breast (MCF7) | Not specified as most potent antimicrobial | [9] |

| Compound 17 | Breast (MCF7) | 28.66 | [9] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of azetidinone derivatives, which can be adapted using this compound as a building block.

General Procedure for the Synthesis of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids[9]

To a stirred solution of the appropriate Schiff base (0.05 mole) and triethylamine (0.01 mole) in dioxane (50 mL), chloroacetyl chloride (0.01 mole) is added dropwise at 0-5 °C. The reaction mixture is stirred for approximately 5 hours, and the precipitated amine hydrochloride is removed by filtration. The filtrate is then refluxed for about 3 hours. The excess solvent is evaporated under reduced pressure. The resulting solid is washed with water (30 mL), filtered, and dried.

Synthesis of N-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide Derivatives[10]

A mixture of the appropriate Schiff base (0.01 mol) and triethylamine (0.02 mol) in 1,4-dioxane (20 mL) is cooled to 0-5 °C. To this solution, chloroacetyl chloride (0.02 mol) is added dropwise with constant stirring over a period of 30 minutes. The reaction mixture is then stirred for an additional 3-4 hours at room temperature. The precipitated triethylamine hydrochloride is filtered off, and the solvent is removed from the filtrate under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent.

Conclusion

This compound and the broader class of chloroacetylated azetidines are valuable and versatile building blocks in medicinal chemistry. Their reactivity allows for the construction of a wide range of heterocyclic compounds, particularly azetidinone derivatives, which have demonstrated significant potential as antimicrobial and anticancer agents. The continued exploration of the synthetic utility of this building block is expected to lead to the discovery of novel therapeutic agents with improved efficacy and pharmacological profiles. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals interested in leveraging the unique properties of this compound in their discovery programs.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. bepls.com [bepls.com]

- 4. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. impactfactor.org [impactfactor.org]

- 9. ptfarm.pl [ptfarm.pl]

- 10. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. jgtps.com [jgtps.com]

Unveiling the Potential: A Technical Guide to the Prospective Biological Activities of 1-Azetidin-1-yl-2-chloro-ethanone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: An exhaustive review of the scientific literature and chemical databases reveals no specific, publicly available data on the biological activities of 1-Azetidin-1-yl-2-chloro-ethanone. This document, therefore, serves as a technical guide to its potential biological activities, inferred from the well-documented roles of its constituent chemical moieties: the azetidine ring and the N-chloroacetyl group. The content herein is intended to stimulate further research and is not a statement of proven biological function.

Introduction

This compound is a small molecule featuring a four-membered azetidine ring N-acylated with a chloroacetyl group. While this specific compound is commercially available, it appears primarily in the literature as a synthetic intermediate. For instance, it has been cited in patents as a reactant for the synthesis of more complex molecules, such as hydantoin-based kinase inhibitors and compounds for treating inflammatory disorders.[1][2] The absence of dedicated biological studies on the title compound itself presents an opportunity to explore its potential pharmacological profile based on established principles of medicinal chemistry.

The azetidine ring is a valuable scaffold in drug discovery, prized for its ability to impart conformational rigidity and favorable physicochemical properties.[3][4][5] On the other hand, the chloroacetyl group is a known reactive moiety, capable of acting as an alkylating agent, a feature often exploited in the design of covalent enzyme inhibitors.[6][7] The combination of these two groups in this compound suggests a potential for this molecule to act as a targeted covalent modifier of biological macromolecules.

Potential Biological Activities and Mechanistic Hypotheses

Based on its structural components, the following potential biological activities for this compound can be hypothesized:

-

Enzyme Inhibition: The N-chloroacetyl group is an electrophilic moiety that can react with nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of enzymes, leading to irreversible covalent inhibition. This mechanism is a cornerstone of many targeted therapies. Given its mention in a patent for kinase inhibitors, it is plausible that this compound could be investigated as an inhibitor of various kinases or other ATP-binding proteins.[2]

-

Antiproliferative Activity: By alkylating key proteins involved in cell division or signaling, such as tubulin or kinases, the compound could potentially exhibit cytotoxic effects on cancer cell lines.[7] The azetidine ring could influence the molecule's orientation and binding affinity within a protein's active site, contributing to selectivity.

-

Modulation of Inflammatory Pathways: The patent literature also connects related structures to inflammatory disorders.[1] This suggests a potential for this compound to alkylate and inhibit enzymes involved in inflammatory signaling cascades, such as cyclooxygenases or lipoxygenases, although this is highly speculative.

Data Presentation: A Template for Future Studies

Should biological studies be undertaken, the presentation of quantitative data is crucial for assessing the compound's potency and selectivity. The following table is a template for how such data could be structured.

| Table 1: Hypothetical Quantitative Data for this compound | |

| Biological Target | Assay Type |

| Kinase A | In vitro kinase assay |

| Kinase B | In vitro kinase assay |

| Cancer Cell Line X | Cell viability assay |

| Cancer Cell Line Y | Cell viability assay |

Experimental Protocols: A Generic Framework

Detailed and reproducible experimental protocols are the bedrock of scientific inquiry. Below is a generic protocol for an in vitro kinase assay, which could be adapted to study the effects of this compound on a specific kinase.

Generic Protocol: In Vitro Kinase Inhibition Assay

-

Reagents and Materials:

-

Recombinant human kinase of interest

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well microplates

-

-

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

Add 5 µL of the diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the kinase and peptide substrate to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for potential covalent bond formation.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Visualization of Potential Mechanisms

To conceptualize the potential mechanism of action, diagrams illustrating relevant signaling pathways are invaluable. As this compound has been linked to the synthesis of kinase inhibitors, a generic kinase signaling pathway is depicted below as an example.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

The following diagram illustrates a potential experimental workflow for screening the compound's activity.

Caption: A potential workflow for the biological evaluation of this compound.

Conclusion and Future Directions

While this compound remains uncharacterized in terms of its biological activity, its chemical structure suggests a plausible role as a covalent modifier of biological targets. The presence of the reactive N-chloroacetyl group, combined with the conformationally constraining azetidine scaffold, makes it an intriguing candidate for investigation as an enzyme inhibitor, potentially with applications in oncology or inflammatory diseases.

Future research should focus on a systematic screening of this compound against a panel of relevant biological targets, such as kinases and other enzymes with susceptible nucleophilic residues in their active sites. Subsequent cell-based assays would be necessary to evaluate its effects on cellular processes and to determine its therapeutic potential. The templates and frameworks provided in this guide offer a starting point for the design and execution of such studies, which will be essential to move this compound from a chemical reagent to a molecule of biological interest.

References

- 1. US11072611B2 - Compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]

- 2. KR101060981B1 - Hydantoin based kinase inhibitor - Google Patents [patents.google.com]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Azetidin-1-yl-2-chloro-ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azetidin-1-yl-2-chloro-ethanone is a small molecule of interest in medicinal chemistry and drug development due to its reactive chloroacetyl group and the presence of the strained azetidine ring. While specific literature on this compound is limited, this guide provides a comprehensive overview of its probable synthesis, predicted physicochemical and spectroscopic properties, and potential biological activities based on analogous compounds. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic and synthetic potential of this and related molecules.

Introduction

Azetidine-containing compounds have garnered significant attention in medicinal chemistry. The four-membered ring, while strained, can impart unique conformational rigidity and metabolic stability to drug candidates. The incorporation of a chloroacetyl group introduces a reactive electrophilic site, making this compound a potential candidate for covalent inhibition of biological targets or as a versatile synthetic intermediate. This guide will synthesize available information on related compounds to provide a detailed technical overview of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₈ClNO |

| Molecular Weight | 133.58 g/mol |

| CAS Number | 63177-41-3 |

| Predicted LogP | -0.2 (approx.) |

| Predicted Boiling Point | ~200-220 °C |

| Predicted Density | ~1.2 g/cm³ |

Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not available. However, based on general principles of organic chemistry, the most probable and straightforward method of synthesis is the N-acylation of azetidine with chloroacetyl chloride .

Proposed Experimental Protocol: N-acylation of Azetidine

This reaction involves the nucleophilic attack of the secondary amine of the azetidine ring on the electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base is typically required to quench the HCl byproduct.

Reaction Scheme:

Proposed Synthesis Workflow

Materials:

-

Azetidine

-

Chloroacetyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

To a solution of azetidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add chloroacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not available. The following are predicted spectral characteristics based on the analysis of structurally similar N-acyl azetidines and chloroacetamides.

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₂ (azetidine, adjacent to N) | 3.8 - 4.2 | Triplet | 7-8 |

| CH₂ (azetidine, β to N) | 2.2 - 2.6 | Quintet | 7-8 |

| CH₂ (chloroacetyl) | 4.0 - 4.4 | Singlet | N/A |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (amide) | 165 - 170 |

| CH₂ (azetidine, adjacent to N) | 45 - 50 |

| CH₂ (azetidine, β to N) | 15 - 20 |

| CH₂ (chloroacetyl) | 40 - 45 |

IR Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (amide stretch) | 1640 - 1680 |

| C-N (stretch) | 1100 - 1300 |

| C-Cl (stretch) | 600 - 800 |

Mass Spectrometry

| Ion | Predicted m/z |

| [M]+ | 133.03 (for ³⁵Cl), 135.03 (for ³⁷Cl) |

| [M+H]+ | 134.04 (for ³⁵Cl), 136.04 (for ³⁷Cl) |

| Fragment (loss of CH₂Cl) | 84.06 |

| Fragment (loss of COCH₂Cl) | 58.07 |

Potential Biological Activity and Applications

There is no direct research on the biological activity of this compound. However, based on the known activities of related haloacetamide compounds, several potential applications can be inferred.

Covalent Inhibition

The α-chloroacetamide moiety is a known electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in protein active sites. This suggests that this compound could be explored as a covalent inhibitor for various enzyme targets.

Logical relationship of covalent inhibition.

Cytotoxicity and Genotoxicity

Studies on various haloacetamides have demonstrated their potential for cytotoxicity and genotoxicity. The reactivity of the carbon-halogen bond is a key determinant of this activity, with the order of reactivity being I > Br > Cl. While chloroacetamides are generally less reactive than their bromo and iodo counterparts, they can still exhibit significant biological effects. The cytotoxicity of haloacetamides is often attributed to their ability to alkylate cellular macromolecules, including DNA and proteins, leading to cellular dysfunction and apoptosis.[1][2]

Antifungal Activity

Some N-substituted 2-chloroacetamides have shown promising antifungal activity. For instance, 2-chloro-N-phenylacetamide has demonstrated efficacy against fluconazole-resistant Candida species and Aspergillus flavus.[3][4][5][6] The proposed mechanisms of action include disruption of the fungal cell membrane and potential inhibition of DNA synthesis. This suggests that this compound could be investigated as a potential antifungal agent.

Conclusion

This compound is a molecule with underexplored potential. Based on established chemical principles, its synthesis is likely straightforward via the N-acylation of azetidine. Its predicted spectroscopic properties provide a basis for its characterization. The presence of the reactive chloroacetyl group suggests potential applications as a covalent inhibitor and as a cytotoxic or antifungal agent, warranting further investigation by the scientific community. This guide provides a starting point for researchers to delve into the chemistry and biology of this intriguing compound.

References

- 1. Occurrence, synthesis, and mammalian cell cytotoxicity and genotoxicity of haloacetamides: an emerging class of nitrogenous drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 1-Azetidin-1-yl-2-chloro-ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and chemical properties of 1-Azetidin-1-yl-2-chloro-ethanone, a valuable building block in medicinal chemistry. This document provides a comprehensive overview of its synthesis, supported by detailed experimental protocols and characterization data.

Introduction

This compound, also known by its IUPAC name 1-(azetidin-1-yl)-2-chloroethanone and CAS Registry Number 63177-41-3, is a reactive intermediate belonging to the class of α-halo ketones. The presence of the strained four-membered azetidine ring and the electrophilic chloroacetyl group makes it a versatile reagent for the synthesis of a variety of nitrogen-containing heterocyclic compounds, many of which are of significant interest in drug discovery and development. While the specific historical details of its initial discovery remain elusive in readily available literature, its utility is evident through its appearance as a key intermediate in various patents and synthetic studies.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 63177-41-3 | |

| Molecular Formula | C₅H₈ClNO | |

| Molecular Weight | 133.58 g/mol | |

| Mass Spectrometry (m/z) | 133 (³⁵Cl), 135 (³⁷Cl) | [1] |

Note: Experimental physical properties such as melting and boiling points are not consistently reported in the surveyed literature.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of azetidine with chloroacetyl chloride. This reaction is a standard Schotten-Baumann type reaction, where an amine is acylated by an acid chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

General Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: General synthesis of this compound.

Detailed Experimental Protocol

While a specific protocol for this compound is not explicitly detailed in the surveyed literature, a general and analogous procedure can be adapted from the synthesis of similar azetidinone derivatives.[2] The following is a representative experimental protocol:

Materials:

-

Azetidine

-

Chloroacetyl chloride

-

Triethylamine

-

1,4-Dioxane (anhydrous)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve azetidine (1 equivalent) in anhydrous 1,4-dioxane.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1 equivalent) in anhydrous 1,4-dioxane to the cooled reaction mixture via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the precipitated triethylamine hydrochloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by vacuum distillation or column chromatography.

Logical Workflow for Synthesis and Characterization

The logical workflow from starting materials to the final, characterized product is illustrated in the following diagram.

Caption: Experimental workflow for synthesis and analysis.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature allows for the introduction of the azetidine moiety while the chloro group provides a reactive handle for further derivatization, such as nucleophilic substitution reactions. This makes it a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery programs. For instance, it has been cited as a reactant in the development of compounds targeting inflammatory disorders.[1]

Conclusion

This compound is a synthetically important molecule whose value lies in its utility as a building block for more elaborate chemical structures. While its own history of discovery is not prominently documented, its application in modern synthetic and medicinal chemistry is clear. The provided synthetic protocol, based on established chemical principles for analogous compounds, offers a reliable method for its preparation in a laboratory setting. Further research into its reactivity and the biological activity of its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Azetidin-1-yl-2-chloro-ethanone and its 2-Azetidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 1-Azetidin-1-yl-2-chloro-ethanone and its biologically significant derivatives, particularly N-substituted 3-chloro-2-azetidinones (β-lactams). This compound serves as a key intermediate in the synthesis of various organic compounds. The 2-azetidinone ring, a core component of many β-lactam antibiotics, is a pharmacophore of significant interest in drug discovery due to its wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The primary synthetic route discussed for the 2-azetidinone derivatives is the Staudinger [2+2] cycloaddition reaction between an imine (Schiff base) and a ketene generated in situ from chloroacetyl chloride.

Introduction

Azetidine and its derivatives are important scaffolds in medicinal chemistry. The acylation of azetidine with chloroacetyl chloride yields this compound, a versatile building block. Furthermore, the reaction of chloroacetyl chloride with imines provides a straightforward route to 3-chloro-2-azetidinones. These four-membered cyclic amides are of particular interest due to their presence in numerous antibiotic agents and their potential as therapeutic agents against various diseases. This application note outlines the synthetic procedures, presents key quantitative data, and illustrates the experimental workflow for the preparation of these compounds.

Synthesis of this compound

This protocol describes the direct acylation of azetidine with chloroacetyl chloride to form an amide linkage.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF, or dioxane) at 0 °C.

-

Addition of Acylating Agent: To the stirred solution, add chloroacetyl chloride (1 equivalent) dropwise, maintaining the temperature at 0 °C to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. If the product precipitates, it can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel, wash with water and brine, and then dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Synthesis of 3-Chloro-2-Azetidinone Derivatives via Staudinger Cycloaddition

The Staudinger synthesis involves the [2+2] cycloaddition of a ketene with an imine. In this case, the ketene is generated in situ from chloroacetyl chloride in the presence of a base.

Experimental Protocol:

-

Formation of Imine (Schiff Base): Condense an appropriate aromatic or heterocyclic amine with an aromatic aldehyde in a suitable solvent like ethanol or methanol, often with a catalytic amount of glacial acetic acid. The resulting imine can be isolated or used in situ.

-

Reaction Setup: In a separate flask under an inert atmosphere, dissolve the imine (1 equivalent) and triethylamine (1.1-2 equivalents) in a dry aprotic solvent such as dioxane, benzene, or dichloromethane. Cool the mixture in an ice bath (0-5 °C).[1]

-

Cycloaddition: Add chloroacetyl chloride (1.1-2 equivalents) dropwise to the cooled, stirred solution over a period of 10-30 minutes.[1][2]

-

Reaction Progression: After the addition, continue stirring the reaction mixture at room temperature for several hours (typically 3-12 hours).[3][4] The progress of the reaction should be monitored by TLC.

-

Work-up and Isolation: The precipitated triethylammonium chloride is removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is poured into crushed ice or cold water to precipitate the crude product.[3][4]

-

Purification: The solid product is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[4]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 3-chloro-2-azetidinone derivatives reported in the literature.

| Entry | Imine Reactants | Base | Solvent | Reaction Time | Yield (%) | m.p. (°C) | Reference |

| 1 | Schiff base of 7-chloro-6-fluoro-2-aminobenzo(1,3)thiazole and benzaldehyde | Triethylamine | Dioxane | 10-12 h | - | - | [3] |

| 2 | Schiff bases from 2-aminobenzothiazole-6-carboxylic acid hydrazide and various aromatic aldehydes | Triethylamine | - | - | 58-60% | 261-278 | [5] |

| 3 | Schiff bases from 2-(2-amino-1,3-thiazol-4-yl)-naphthalen-1-ol and aromatic aldehydes | Triethylamine | 1,4-Dioxane | 48 h | - | - | [4] |

| 4 | Schiff bases from di-imines and aromatic aldehydes | Triethylamine | Dry Benzene | - | - | 160-222 | [6][7] |

| 5 | Schiff bases of isonicotinic acid hydrazide and aromatic aldehydes | Triethylamine | Dichloromethane | - | - | - | [8] |

| 6 | Hydrazones with chloroacetyl chloride | Triethylamine | 1,4-Dioxane | - | - | - | [1] |

Mandatory Visualizations

Experimental Workflow for 3-Chloro-2-Azetidinone Synthesis

Caption: General workflow for the synthesis of 3-chloro-2-azetidinone derivatives.

Signaling Pathways and Logical Relationships

The biological activity of β-lactam compounds, including 2-azetidinones, primarily stems from their ability to inhibit bacterial cell wall synthesis. This mechanism of action is well-established for antibiotics like penicillin and cephalosporins.

Caption: Mechanism of antibacterial action for β-lactam compounds.

Conclusion

The synthesis of this compound and its 3-chloro-2-azetidinone derivatives provides access to a class of compounds with significant potential in medicinal chemistry and drug development. The protocols outlined herein are robust and versatile, allowing for the generation of a diverse library of molecules for biological screening. The Staudinger cycloaddition remains a cornerstone reaction for the construction of the β-lactam ring, a privileged scaffold in pharmaceutical research. Further investigation into the structure-activity relationships of these derivatives may lead to the discovery of novel therapeutic agents.

References

- 1. ajchem-a.com [ajchem-a.com]

- 2. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijrpr.com [ijrpr.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Synthesis of 3-Chloro-2-azetidinones from Aromatic Aldehydes

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of 2-azetidinones, commonly known as β-lactams, is of significant interest in medicinal chemistry due to their prevalence in a wide range of antibiotics, such as penicillins and cephalosporins. A robust and widely utilized method for constructing the β-lactam ring is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene with an imine. This document provides detailed protocols for the synthesis of 3-chloro-2-azetidinones, a class of β-lactams with potential biological activities.[1][2] The synthesis is typically achieved in a two-step process: first, the formation of a Schiff base (imine) from an aromatic aldehyde and a primary amine, followed by the cyclocondensation with a chloroacetylating agent in the presence of a base.

While the specific reactant "1-Azetidin-1-yl-2-chloro-ethanone" is not commonly cited in the literature for this transformation, a closely related and well-documented approach utilizes chloroacetyl chloride as the precursor for the chloroketene intermediate. The protocols and data presented herein are based on this established methodology.

Reaction Workflow:

The overall synthetic strategy involves two main stages: the formation of a Schiff base and the subsequent [2+2] cycloaddition to form the 3-chloro-2-azetidinone ring.

Caption: General workflow for the synthesis of 3-chloro-2-azetidinones.

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases from Aromatic Aldehydes

This protocol describes the general procedure for the condensation of an aromatic aldehyde with a primary amine to yield a Schiff base (imine).

Materials:

-

Aromatic aldehyde (1.0 eq)

-

Primary amine (1.0 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount, e.g., 2-3 drops)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and the primary amine (1.0 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.[1]

-

Attach a reflux condenser and heat the reaction mixture to reflux for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.[1]

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.[3]

Protocol 2: Synthesis of 3-Chloro-2-azetidinones via [2+2] Cycloaddition

This protocol details the cyclocondensation of a Schiff base with chloroacetyl chloride in the presence of triethylamine to form the 3-chloro-2-azetidinone ring.

Materials:

-

Schiff base (from Protocol 1) (1.0 eq)

-

Chloroacetyl chloride (2.0 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Anhydrous 1,4-dioxane

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a dry three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the Schiff base (1.0 eq) and triethylamine (2.0 eq) in anhydrous 1,4-dioxane.[3]

-

Cool the stirred solution to 0-5 °C using an ice bath.[1]

-

Add chloroacetyl chloride (2.0 eq), dissolved in a small amount of anhydrous 1,4-dioxane, dropwise to the cooled solution over a period of 20-30 minutes.[3]

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 3-5 hours.[1][3]

-

Allow the reaction mixture to warm to room temperature and stir for an additional period, which can range from a few hours to 48 hours, depending on the specific substrates.[3] The formation of a precipitate (triethylamine hydrochloride) will be observed.

-

Filter off the precipitated triethylamine hydrochloride and wash it with a small amount of dry dioxane.

-

The filtrate can be refluxed for approximately 3 hours to ensure completion of the reaction.[1]

-

Remove the solvent from the filtrate under reduced pressure.

-

Pour the resulting residue into ice-cold water to precipitate the crude product.[3]

-

Collect the solid product by filtration, wash with water, and dry.

-

The crude 3-chloro-2-azetidinone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ether/n-hexane or ethanol).[3]

Data Presentation

The following table summarizes the yields of various 3-chloro-4-substituted-azetidin-2-ones synthesized using the general protocols described above, as reported in the literature.

| Entry | Aromatic Aldehyde Derivative | Amine Derivative | Product | Yield (%) | Melting Point (°C) | Reference |

| 1 | 3-Bromobenzaldehyde | 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid | 2-{2-[N'-(3-Bromobenzylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acid (Schiff Base) | 77 | 230 | [1] |

| 2 | 4-Chlorobenzaldehyde | " | 2-{2-[N'-(4-Chlorobenzylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acid (Schiff Base) | 75 | 224 | [1] |

| 3 | Benzaldehyde | " | 2-{2-[N'-(Benzylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acid (Schiff Base) | 70 | 210 | [1] |

| 4 | Schiff Base from Entry 1 | - | 2-{2-[3-chloro-2-(3-bromophenyl)-4-oxoazetidin-1-ylamino]acetylamino}benzothiazole-6-carboxylic acid | 50 | 220 | [1] |

| 5 | Schiff Base from Entry 2 | - | 2-{2-[3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-ylamino]acetylamino}benzothiazole-6-carboxylic acid | 55 | 228 | [1] |

| 6 | Schiff Base from Entry 3 | - | 2-[2-(3-Chloro-2-oxo-4-phenylazetidin-1-ylamino)acetylamino]benzothiazole-6-carboxylic acid | 53 | 215 | [1] |

Reaction Mechanism: Staudinger [2+2] Cycloaddition

The formation of the 2-azetidinone ring proceeds via the Staudinger reaction.[4] The key steps are:

-

Ketene Formation: In the presence of a tertiary amine base (e.g., triethylamine), chloroacetyl chloride undergoes dehydrochlorination to form a highly reactive chloroketene intermediate.

-

Nucleophilic Attack: The nitrogen atom of the imine (Schiff base) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketene. This leads to the formation of a zwitterionic intermediate.

-

Ring Closure: The zwitterionic intermediate then undergoes an intramolecular cyclization, where the enolate oxygen attacks the iminium carbon, to form the four-membered β-lactam ring.

The stereochemistry of the resulting 2-azetidinone (cis or trans) can be influenced by the reaction conditions, the nature of the substituents on the imine and the ketene, and the order of addition of the reagents.[5][6]

Caption: Key stages of the Staudinger cycloaddition mechanism.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update | MDPI [mdpi.com]

- 3. chemijournal.com [chemijournal.com]

- 4. ijrpr.com [ijrpr.com]

- 5. Origins of the Stereodivergent Outcome in the Staudinger Reaction between Acyl Chlorides and Imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Novel Antibiotics Using 1-Azetidin-1-yl-2-chloro-ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a significant challenge to global health.[1][2] The β-lactam ring is a cornerstone of many clinically important antibiotics, including penicillins and cephalosporins, which function by inhibiting bacterial cell wall synthesis.[3][4] Azetidin-2-ones, also known as β-lactams, are a class of compounds that continue to be a focus of research for the development of new antibacterial agents.[1][3][5][6] This document outlines the application of "1-Azetidin-1-yl-2-chloro-ethanone" as a key reagent in the synthesis of novel 2-azetidinone derivatives with potential antibacterial activity. The protocols provided are based on established methodologies for the synthesis and evaluation of β-lactam antibiotics.[5][7][8][9]

General Synthetic Strategy

The proposed synthetic pathway involves a cycloaddition reaction to form the core 2-azetidinone ring structure. This is a widely used method for preparing β-lactams.[10] In this strategy, a precursor Schiff base is reacted with a ketene equivalent derived from an acyl chloride in the presence of a base. While many protocols use chloroacetyl chloride, this application note will focus on a related approach.

A plausible synthetic route involves the initial synthesis of a Schiff base from a substituted aromatic amine and an aromatic aldehyde. This Schiff base is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to yield a 3-chloro-2-azetidinone derivative.[3][5][7][8][9]

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Intermediate (I)

-

Materials: Substituted aromatic amine (10 mmol), substituted aromatic aldehyde (10 mmol), absolute ethanol (50 mL), glacial acetic acid (2-3 drops).

-

Procedure:

-

Dissolve the substituted aromatic amine (10 mmol) and substituted aromatic aldehyde (10 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice to precipitate the Schiff base product.

-

Filter the solid product, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure Schiff base intermediate (I).

-

Protocol 2: Synthesis of Novel 3-Chloro-2-azetidinone Derivative (II)

-

Materials: Schiff base intermediate (I) (10 mmol), triethylamine (20 mmol), chloroacetyl chloride (20 mmol), and a suitable solvent like 1,4-dioxane or dimethylformamide (DMF) (50 mL).[5][7]

-

Procedure:

-